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Introduction
Deleted in Malignant Brain Tumors 1 (DMBT1), also known as gp-340, salivary agglutinin

(SALSA), or hensin, is a multifunctional protein implicated in innate immunity, epithelial

differentiation, and tumor suppression.[1][2] Its expression is predominantly observed on

mucosal surfaces, in glandular epithelial cells, and in various secretions.[3][4][5] Given its

diverse roles, accurate measurement of DMBT1 expression in tissue samples is crucial for

understanding its physiological functions and its role in pathology, including cancer and

inflammatory diseases.[6][7][8] This document provides detailed application notes and

protocols for the quantification and localization of DMBT1 in tissue samples.

I. Methods for Measuring DMBT1 Expression
Several well-established techniques can be employed to assess DMBT1 expression at both the

mRNA and protein levels. The choice of method depends on the specific research question, the

type of tissue sample, and the desired level of quantification and spatial resolution.

Summary of Techniques:
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Technique Target Information Provided Sample Type

Immunohistochemistry

(IHC)
Protein

Localization, semi-

quantitative

expression

Formalin-Fixed

Paraffin-Embedded

(FFPE) or frozen

tissue sections

In Situ Hybridization

(ISH)
mRNA

Localization, semi-

quantitative

expression

FFPE or frozen tissue

sections

Quantitative Real-

Time PCR (qPCR)
mRNA

Quantitative

expression

Fresh, frozen, or

FFPE tissue

homogenates

Western Blotting Protein

Quantitative

expression, protein

size

Fresh or frozen tissue

lysates

II. Experimental Protocols
A. Immunohistochemistry (IHC) for DMBT1 Detection
IHC is a powerful technique for visualizing the in-situ localization of DMBT1 protein within the

morphological context of the tissue.

Principle: An antibody specific to DMBT1 binds to the protein in the tissue section. This binding

is then visualized using an enzymatic reaction that produces a colored precipitate or a

fluorescent signal.

Workflow Diagram:
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Caption: Immunohistochemistry (IHC) workflow for DMBT1 detection in FFPE tissues.

Detailed Protocol for FFPE Tissues:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 10 minutes each.[9]

Immerse slides in 100% ethanol twice for 10 minutes each.[9]

Immerse slides in 95% ethanol for 5 minutes.[9]

Immerse slides in 70% ethanol for 5 minutes.[9]

Rinse with running cold tap water.[9]

Antigen Retrieval:

Immerse slides in a suitable antigen retrieval buffer (e.g., EDTA buffer, pH 8.0).[9]

Heat the slides in a microwave, pressure cooker, or water bath according to established

protocols. A typical microwave protocol involves heating at medium-high power for 8

minutes, cooling for 5 minutes, and then heating at high power for 4 minutes.[9]

Allow slides to cool to room temperature.

Peroxidase Blocking:

Incubate sections with 1% H₂O₂ in PBS for 20 minutes to block endogenous peroxidase

activity.[1]

Blocking:

Incubate sections with a blocking solution (e.g., normal serum from the species of the

secondary antibody) for at least 30 minutes to prevent non-specific antibody binding.

Primary Antibody Incubation:
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Dilute the primary anti-DMBT1 antibody (e.g., monoclonal anti-DMBT1h12 or polyclonal

anti-DMBT1p84) in antibody diluent.[1][10] A starting dilution of 1:100 can be tested and

optimized.[10]

Incubate the sections with the diluted primary antibody for 40 minutes to overnight in a

humidified chamber.[10]

Secondary Antibody Incubation:

Wash the sections with PBS.

Incubate with a biotinylated or enzyme-conjugated secondary antibody (e.g., mouse anti-

rabbit IgG-AP) for 30 minutes at room temperature.[10][11]

Detection:

If using a biotinylated secondary antibody, incubate with an avidin-biotin-enzyme complex

(e.g., ExtrAvidin-peroxidase).[11]

Develop the signal with a suitable chromogenic substrate (e.g., DAB for peroxidase or

RedMap for alkaline phosphatase) until the desired staining intensity is reached.[10]

Counterstaining, Dehydration, and Mounting:

Counterstain with hematoxylin to visualize cell nuclei.

Dehydrate the sections through a graded series of ethanol and clear in xylene.[9]

Mount with a permanent mounting medium.

Controls:

Negative Control: Omit the primary antibody or use an isotype control antibody at the same

concentration as the primary antibody.[10]

Positive Control: Use a tissue known to express DMBT1, such as the small intestine or

salivary gland.[4][12]
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B. In Situ Hybridization (ISH) for DMBT1 mRNA
ISH allows for the visualization of DMBT1 mRNA expression within individual cells, providing

valuable information about which cells are actively transcribing the gene.

Principle: A labeled nucleic acid probe complementary to the DMBT1 mRNA sequence

hybridizes to the target mRNA in the tissue section. The probe's label is then detected,

revealing the location of the mRNA.

Workflow Diagram:
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Caption: In Situ Hybridization (ISH) workflow for DMBT1 mRNA detection.

Detailed Protocol for FFPE Tissues:

Deparaffinization and Rehydration:

Follow the same procedure as for IHC.[10]

Permeabilization:

Incubate sections with 4% paraformaldehyde (PFA) for 10 minutes at 4°C.[10]

Block endogenous peroxidase with 1% H₂O₂ in PBS for 20 minutes.[10]

Digest with 10 µg/ml proteinase K for 30 minutes at 37°C to improve probe accessibility.

[10]

Prehybridization and Hybridization:
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Treat sections with 0.1 M triethanolamine (pH 8.0) for 20 minutes.[10]

Dehydrate through a graded series of ethanol.[10]

Prehybridize the slides.

Incubate the slides with a labeled single-stranded probe against the DMBT1 coding

sequence (e.g., targeting SRCR 6) overnight at 47°C.[10]

Post-Hybridization Washes:

Perform stringent washes to remove non-specifically bound probe.

Detection:

If using a digoxigenin-labeled probe, incubate with an anti-digoxigenin antibody

conjugated to an enzyme (e.g., alkaline phosphatase).

Develop the signal with a chromogenic substrate (e.g., NBT/BCIP).

Counterstaining and Mounting:

Counterstain with a suitable nuclear stain.

Dehydrate and mount as for IHC.

C. Quantitative Real-Time PCR (qPCR) for DMBT1 mRNA
qPCR is a highly sensitive and specific method for quantifying DMBT1 mRNA levels in tissue

homogenates.

Principle: The amount of DMBT1 mRNA in a sample is reverse transcribed into complementary

DNA (cDNA). The cDNA is then amplified in a real-time PCR reaction using primers specific for

DMBT1. The amplification is monitored in real-time using a fluorescent dye or probe, and the

initial amount of mRNA is determined by comparing the amplification kinetics to that of known

standards or reference genes.

Workflow Diagram:
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Caption: Quantitative Real-Time PCR (qPCR) workflow for DMBT1 mRNA quantification.

Detailed Protocol:

RNA Extraction:

Homogenize fresh or frozen tissue samples.

Extract total RNA using a commercially available kit (e.g., RNeasy kit).[8]

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

cDNA Synthesis:

Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme

and random primers or oligo(dT) primers.

qPCR:

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for

DMBT1, and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.[13]

Use validated primers for DMBT1 and at least two stable reference genes (e.g., ACTB,

TBP) for normalization.[12]

Perform the qPCR reaction in a real-time PCR cycler.

Data Analysis:

Determine the cycle threshold (Ct) values for DMBT1 and the reference genes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/product/b607152?utm_src=pdf-body-img
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564545/
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://commerce.bio-rad.com/en-es/prime-pcr-assays/gene/dmbt1-human
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://www.researchgate.net/figure/Relative-mRNA-expression-of-DMBT1-in-20-human-organs-measured-by-quantitative-PCR_fig1_341558100
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the relative expression of DMBT1 using the ΔΔCt method.

Quantitative Data of DMBT1 mRNA Expression in Human Organs:

The following table summarizes the relative mRNA expression of DMBT1 in various human

organs, as determined by quantitative PCR. Expression is normalized to ACTB and TBP, with

the expression in the spleen set to 1.[12]

Organ
Relative DMBT1 mRNA Expression

(Normalized to Spleen)

Small Intestine Highest

Salivary Gland High

Stomach High

Colon High

Uterus Moderate

Brain Moderate

Prostate Moderate

Spleen 1 (Lowest)

Data adapted from a study analyzing DMBT1 mRNA expression in 20 human organs.[12]

D. Western Blotting for DMBT1 Protein
Western blotting is used to detect and quantify the amount of DMBT1 protein in a tissue lysate.

Principle: Proteins from a tissue lysate are separated by size using gel electrophoresis. The

separated proteins are then transferred to a membrane, which is subsequently probed with an

antibody specific to DMBT1. The bound antibody is detected using a secondary antibody

conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.

Workflow Diagram:
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Caption: Western Blotting workflow for DMBT1 protein detection.

Detailed Protocol:

Protein Extraction:

Homogenize tissue samples in a lysis buffer (e.g., RIPA buffer) containing protease

inhibitors.[14]

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the

protein extract.[14]

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Gel Electrophoresis:

Denature protein samples by boiling in Laemmli buffer.[14]

Load equal amounts of protein per lane onto an SDS-PAGE gel.[15]

Run the gel to separate the proteins by size.[15]

Protein Transfer:

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]

[16]

Immunodetection:
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Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST)

for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]

Incubate the membrane with a primary anti-DMBT1 antibody overnight at 4°C.[15]

Wash the membrane with TBST.[15]

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.[15][16]

Wash the membrane extensively with TBST.[15][16]

Signal Detection:

Incubate the membrane with a chemiluminescent substrate and visualize the signal using

a gel imager or X-ray film.[17]

III. DMBT1 Signaling and Function
DMBT1 plays a significant role in mucosal defense and epithelial cell differentiation.[6] Its

expression can be induced by inflammatory stimuli and cytokines such as interleukin-22, which

in turn can activate signaling pathways like STAT3, p38, and NF-κB to enhance the epithelial

barrier.[2] In gallbladder cancer, DMBT1 has been shown to regulate CRNDE and c-IAP1

through the PI3K-AKT pathway.[18]

DMBT1-Related Signaling Pathway:
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Caption: Simplified diagram of DMBT1's involvement in the PI3K-AKT pathway.

IV. Conclusion
The methods described in these application notes provide a comprehensive toolkit for

researchers to investigate the expression and localization of DMBT1 in various tissue samples.

The choice of technique will be guided by the specific research objectives, with IHC and ISH

offering spatial information, and qPCR and Western blotting providing quantitative data. Careful

optimization of protocols and the use of appropriate controls are essential for obtaining reliable

and reproducible results. These analyses will contribute to a deeper understanding of DMBT1's

role in health and disease, potentially identifying it as a biomarker or therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b607152?utm_src=pdf-body-img
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://www.benchchem.com/product/b607152?utm_src=pdf-body
https://www.benchchem.com/product/b607152?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. aacrjournals.org [aacrjournals.org]

2. Gene - DMBT1 [maayanlab.cloud]

3. Tissue expression of DMBT1 - Summary - The Human Protein Atlas [proteinatlas.org]

4. Immunohistochemical Localization of Deleted in Malignant Brain Tumors 1 in Normal
Human Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

5. Effects of Muclin (Dmbt1) Deficiency on the Gastrointestinal System - PMC
[pmc.ncbi.nlm.nih.gov]

6. DMBT1 confers mucosal protection in vivo and a deletion variant is associated with
Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Expression of DMBT1 in cancer - Summary - The Human Protein Atlas
[v19.proteinatlas.org]

8. Increased expression of deleted in malignant brain tumors (DMBT1) gene in precancerous
gastric lesions: Findings from human and animal studies - PMC [pmc.ncbi.nlm.nih.gov]

9. bosterbio.com [bosterbio.com]

10. Deleted in Malignant Brain Tumors 1 (DMBT1) is present in hyaline membranes and
modulates surface tension of surfactant - PMC [pmc.ncbi.nlm.nih.gov]

11. Immunohistochemistry Procedure [sigmaaldrich.com]

12. researchgate.net [researchgate.net]

13. commerce.bio-rad.com [commerce.bio-rad.com]

14. m.youtube.com [m.youtube.com]

15. m.youtube.com [m.youtube.com]

16. m.youtube.com [m.youtube.com]

17. youtube.com [youtube.com]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Measuring DMBT1 Expression in Tissue Samples:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607152#how-to-measure-dmbt1-expression-in-
tissue-samples]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://aacrjournals.org/cancerres/article/60/6/1704/507291/DMBT1-Encodes-a-Protein-Involved-in-the-Immune
https://maayanlab.cloud/Harmonizome/gene/DMBT1
https://www.proteinatlas.org/ENSG00000187908-DMBT1/tissue
https://pubmed.ncbi.nlm.nih.gov/32436776/
https://pubmed.ncbi.nlm.nih.gov/32436776/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3760339/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3760339/
https://pubmed.ncbi.nlm.nih.gov/17983803/
https://pubmed.ncbi.nlm.nih.gov/17983803/
https://v19.proteinatlas.org/ENSG00000187908-DMBT1/pathology
https://v19.proteinatlas.org/ENSG00000187908-DMBT1/pathology
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564545/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5564545/
https://www.bosterbio.com/protocol-and-troubleshooting/ihc-protocol
https://pmc.ncbi.nlm.nih.gov/articles/PMC2164949/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2164949/
https://www.sigmaaldrich.com/ZA/en/technical-documents/protocol/protein-biology/immunohistochemistry/immunohistochemistry-protocol
https://www.researchgate.net/figure/Relative-mRNA-expression-of-DMBT1-in-20-human-organs-measured-by-quantitative-PCR_fig1_341558100
https://commerce.bio-rad.com/en-es/prime-pcr-assays/gene/dmbt1-human
https://m.youtube.com/watch?v=ZGuyqpyUu1s
https://m.youtube.com/watch?v=yUstng0npaY
https://m.youtube.com/watch?v=uFu8aie4QFI
https://www.youtube.com/watch?v=-L-X-3Urk0c
https://www.researchgate.net/figure/DMBT1-regulate-CRNDE-and-c-IAP1-through-PI3K-AKT-pathway-A-RT-qPCR-and-western-blot_fig4_308203940
https://www.benchchem.com/product/b607152#how-to-measure-dmbt1-expression-in-tissue-samples
https://www.benchchem.com/product/b607152#how-to-measure-dmbt1-expression-in-tissue-samples
https://www.benchchem.com/product/b607152#how-to-measure-dmbt1-expression-in-tissue-samples
https://www.benchchem.com/product/b607152#how-to-measure-dmbt1-expression-in-tissue-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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